molecular formula C9H18N4 B3197551 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine CAS No. 1006328-51-3

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine

Cat. No.: B3197551
CAS No.: 1006328-51-3
M. Wt: 182.27 g/mol
InChI Key: QLOOCPDYZDPLJK-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a pyrazole moiety. The pyrazole ring is substituted at position 1 with an ethyl group, position 3 with a methyl group, and position 4 with a methylene bridge connecting to the ethane-1,2-diamine backbone.

Properties

IUPAC Name

N'-[(1-ethyl-3-methylpyrazol-4-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-3-13-7-9(8(2)12-13)6-11-5-4-10/h7,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOOCPDYZDPLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173183
Record name N1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006328-51-3
Record name N1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006328-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with ethane-1,2-diamine under appropriate conditions. The reaction typically takes place in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethane-1,2-diamine moiety can be replaced by other nucleophiles under suitable conditions.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ferrocene-Containing Derivatives
  • N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine (Compound 4) Structure: Ferrocenylmethyl and 2-methoxybenzyl substituents. Molecular Formula: C₂₂H₂₈FeN₂O (MW: 416.33 g/mol). Applications: Exhibits antiparasitic activity against Trypanosoma species due to redox-active ferrocene, which disrupts parasite metabolism . Key Difference: The ferrocene group introduces redox activity absent in the target compound.
  • N-Geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109)

    • Structure : Geranyl (lipophilic terpene) and adamantyl (rigid hydrocarbon) groups.
    • Molecular Formula : C₂₃H₄₀N₂ (MW: 344.59 g/mol).
    • Applications : Potent antimicrobial agent targeting mycobacterial membranes via lipophilic interactions .
    • Key Difference : The adamantyl group enhances membrane penetration compared to the pyrazole in the target compound.
Pyrazole-Based Analogues
  • N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N′-dimethyl-1,2-ethanediamine Structure: Additional 5-methyl and dimethylamine groups. Molecular Formula: C₁₂H₂₄N₄ (MW: 224.35 g/mol).

Aliphatic Amines in Corrosion Inhibition

  • DETA (N1-(2-aminoethyl)ethane-1,2-diamine) Structure: Linear aliphatic chain with three amino groups. Molecular Formula: C₄H₁₃N₃ (MW: 103.17 g/mol). Applications: Effective corrosion inhibitor due to strong chelation with metal surfaces. Key Difference: Lack of aromaticity reduces adsorption strength compared to pyrazole-containing compounds .
  • TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) Structure: Extended aliphatic chain with four amino groups. Molecular Formula: C₆H₁₈N₄ (MW: 146.24 g/mol). Applications: Higher chelation capacity than DETA but lower thermal stability .

Schiff Base Complexes in Coordination Chemistry

  • N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine (LA)
    • Structure : Schiff base with pyridyl substituents.
    • Applications : Forms stable Ni(II) complexes for catalytic applications. Thiocyanate ligands enable bridging interactions in coordination polymers .
    • Key Difference : The pyridyl groups enhance π-π stacking, unlike the pyrazole in the target compound.

Aromatic Substituted Derivatives

  • N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine Structure: Aromatic benzyl groups at both amine termini. Applications: Explored for anthelmintic activity; aromaticity improves solubility in nonpolar media . Key Difference: Bulky benzyl groups may hinder diffusion compared to the compact pyrazole substituent.

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
Target Compound ~222 (estimated) Pyrazole, ethyl, methyl Moderate (polar solvents)
SQ109 344.59 Geranyl, adamantyl Low (lipophilic)
Ferrocene Derivative (Compound 4) 416.33 Ferrocenyl, methoxybenzyl Low (organometallic)
DETA 103.17 Aliphatic amines High (aqueous)

Biological Activity

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine is a compound that belongs to the class of pyrazole derivatives. Its unique structure, which includes a pyrazole ring and an ethylene diamine backbone, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N4C_9H_{18}N_4 with a molecular weight of 182.27 g/mol. The compound features:

Property Details
Molecular Formula C9H18N4
Molecular Weight 182.27 g/mol
CAS Number 1006328-51-3
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activities. For instance, in antimicrobial studies, it has been shown to inhibit bacterial growth by interfering with essential bacterial enzymes or cell wall synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Similar pyrazole derivatives have shown promising activity against viruses such as HIV and hepatitis C virus (HCV). The specific mechanisms involve inhibition of viral replication and interference with viral enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Antiviral Efficacy : A study reported that certain pyrazole derivatives exhibited EC50 values as low as 0.047 μM against HIV, indicating strong antiviral potential .
  • Bacterial Inhibition : Another research highlighted that compounds with similar structures inhibited bacterial growth effectively at concentrations below 100 μg/mL.
  • Mechanistic Insights : Investigations into the binding affinity of this compound with specific proteins involved in metabolic pathways have provided insights into its potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous diamines are prepared by reacting pyrazole derivatives with ethane-1,2-diamine precursors under reflux in ethanol or methanol. Key steps include:
  • Intermediate Formation : Reacting 1-ethyl-3-methylpyrazole-4-carbaldehyde with a methylamine derivative to form the Schiff base intermediate.

  • Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine bond to the amine .

  • Optimization : Reaction yield improves with controlled pH (6–8), excess diamine (1.5–2.0 equivalents), and prolonged reflux (8–12 hours). Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .

    • Example Data :
StepReagents/ConditionsYield (%)
Schiff Base FormationEthanol, 12 h reflux65–75
ReductionNaBH₄, 0°C, 2 h80–85

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on signals for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and the ethane-1,2-diamine chain (δ 2.5–3.5 ppm for methylene/methyl groups). Coupling patterns (e.g., triplet for –CH₂–NH–) confirm connectivity .
  • IR Spectroscopy : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹) validate amine and pyrazole groups .
  • Mass Spectrometry (+ESI-HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a calculated mass of 238.1782 Da should match observed values within ±0.001 Da .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Methodological Answer :
  • Software Tools : Use SHELX for refinement and WinGX/ORTEP for visualization. SHELXL refines anisotropic displacement parameters, while ORTEP generates ellipsoid diagrams to assess thermal motion .

  • Data Validation : Cross-check with the Cambridge Structural Database (CSD) for bond lengths (e.g., C–N: 1.45–1.50 Å) and angles (e.g., N–C–N: 109.5°). Discrepancies >3σ require re-examining hydrogen bonding or twinning effects .

  • Hydrogen Bonding : Analyze D–H···A geometry (e.g., C19–H19C···O1, 2.51 Å, 158°) to confirm packing stability .

    • Example Crystallographic Parameters :
ParameterObserved ValueExpected Range
C–N Bond Length1.48 Å1.45–1.50 Å
N–C–N Angle112.47°109.5°–115°

Q. What strategies are employed to analyze the compound's bioactivity, particularly in targeting specific enzymes or receptors?

  • Methodological Answer :
  • Ligand Efficiency : Calculate binding affinity (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, derivatives with IC50 <1 µM against kinases indicate high potency .

  • Structure-Activity Relationships (SAR) : Modify the pyrazole substituents (e.g., ethyl vs. methyl) and diamine chain length to assess impact on activity. Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., BTK or EGFR kinases) .

  • Contradiction Management : If in vitro activity (e.g., enzyme inhibition) contradicts cell-based assays, evaluate membrane permeability (logP via HPLC) or metabolic stability (microsomal assays) .

    • Example SAR Data :
SubstituentIC50 (nM)logP
Ethyl12 ± 22.1
Methyl45 ± 51.8

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine

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